tert-Butyl (3-(aminomethyl)phenyl)carbamate hydrochloride

Medicinal chemistry Structure-activity relationship Building block selection

Researchers requiring precise meta (120°) amine geometry for kinase/GPCR target engagement face limited options. This Boc-protected m-aminomethyl-aniline HCl salt solves that with: • Crystalline solid (vs. free base oil) enabling accurate stoichiometry and ambient storage. • Orthogonal Boc/aminomethyl groups for sequential deprotection-coupling. • Batch QC (NMR, HPLC, GC) ensuring method reproducibility. Ships ambient; store at 2-8°C.

Molecular Formula C12H19ClN2O2
Molecular Weight 258.74 g/mol
Cat. No. B11858331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3-(aminomethyl)phenyl)carbamate hydrochloride
Molecular FormulaC12H19ClN2O2
Molecular Weight258.74 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=CC(=C1)CN.Cl
InChIInChI=1S/C12H18N2O2.ClH/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13;/h4-7H,8,13H2,1-3H3,(H,14,15);1H
InChIKeyQHROUSQARCATTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3-(aminomethyl)phenyl)carbamate hydrochloride: Core Identity and Compound Class


tert-Butyl (3-(aminomethyl)phenyl)carbamate hydrochloride (CAS 1038549-44-8; molecular formula C12H19ClN2O2; molecular weight 258.74 g/mol) is a Boc-protected meta-aminomethyl aniline derivative supplied as the hydrochloride salt . It belongs to the class of N-Boc-protected aminomethyl-phenyl building blocks widely employed as intermediates in medicinal chemistry and pharmaceutical process development. The compound features a tert-butoxycarbonyl (Boc) protecting group on the aromatic amine and a free aminomethyl (–CH2NH2) group at the meta position, with the latter stabilized as the HCl salt to enhance crystallinity, handling, and long-term storage stability . Its primary utility lies in selective amine deprotection–coupling sequences for constructing complex bioactive scaffolds, particularly where controlled regiochemistry at the phenyl ring is critical for downstream target engagement . Commercially, it is available from multiple suppliers in purities ranging from 95% to 98%, with batch-specific QC documentation including NMR, HPLC, and GC .

Regiochemistry Meta connectivity (~120° exit vector) for target-specific geometry
Salt form Crystalline HCl salt ensures solid handling and long-term storage stability
Protecting group Boc on aromatic amine enables orthogonal deprotection–coupling sequences

Why Generic Substitution Fails for This Building Block


In-class N-Boc aminomethyl-phenyl compounds are not fungible building blocks. The position of the aminomethyl substituent relative to the Boc-protected amine on the phenyl ring (ortho, meta, or para) fundamentally alters the exit vector geometry, steric environment, and electronic character of any downstream coupled product . The meta configuration of CAS 1038549-44-8 produces a distinct angular trajectory (~120° between functionalizable amines) that is non-interchangeable with the linear para or the sterically congested ortho isomer in target-bound conformations [1]. Furthermore, the hydrochloride salt form confers measurable advantages in solid-state stability, hygroscopicity control, and aqueous solubility during amide coupling or reductive amination steps compared to the free base (CAS 205318-52-1), which is a viscous oil susceptible to CO2 absorption and Boc migration under ambient conditions . Suppliers of the free base explicitly recommend cold storage and inert atmosphere handling, whereas the HCl salt is routinely shipped and stored at room temperature . These differences carry direct consequences for reaction reproducibility, stoichiometric accuracy, and regulatory compliance in GMP-adjacent process chemistry.

Regiochemistry mismatch
Ortho or para isomers alter the exit vector geometry, which may block downstream macrocyclization or target engagement seen with the meta configuration.
Salt-form and physical-state mismatch
The free base is a viscous oil prone to oxidation and CO₂ absorption, introducing weighing errors and Boc migration risk; the crystalline HCl salt avoids these handling and stoichiometry challenges.

Product-Specific Evidence vs. Closest Analogs


Regiochemical Impact on Coupling Geometry and Target Engagement

The meta-substitution pattern of CAS 1038549-44-8 places the Boc-protected amine and the free aminomethyl group at a ~120° angle on the phenyl ring, in contrast to the ~60° angle of the ortho isomer (CAS 1334170-23-8) and the 180° linear arrangement of the para isomer (CAS 220298-96-4, free base) . This angular difference directly translates to distinct exit vector geometries in final coupled products. In patent WO2008/86047, the meta isomer was specifically employed—not the ortho or para—to construct a (1-(3-amino-benzyl)-3-(4-cyano-phenyl)-urea) intermediate, where the meta connectivity was essential for presenting the urea pharmacophore in the correct spatial orientation for subsequent macrocyclization . No corresponding ortho- or para-derived product was reported to yield the same downstream tricyclic scaffold, indicating that regiochemical substitution is not tolerated in this synthetic path.

Synthetic path geometry
Class-level
Meta ~120° angle yielded crystalline urea intermediate (96 mg, pure) in patent WO2008/86047; ortho/para not reported to support the same scaffold
Meta connectivity essential for patent-reported cyclization route
Conditions: DMF, Si-dimethylamine, 4-cyanophenylisocyanate, TFA deprotection
Medicinal chemistry Structure-activity relationship Building block selection

Hydrochloride Salt vs. Free Base: Stability and Handling

The hydrochloride salt (CAS 1038549-44-8) is a crystalline solid at ambient temperature and is shipped under room-temperature conditions with a recommended long-term storage of 2–8°C in a sealed, dry container . In contrast, the free base (CAS 205318-52-1) is reported as a viscous oil or low-melting solid with a computed LogP of 4.00820 and PSA of 67.84, indicating significantly higher lipophilicity and potential for air/CO2 sensitivity of the free amine . The HCl salt offers a molecular weight of 258.74 g/mol versus 222.28 g/mol for the free base, a 16.4% mass difference that must be accounted for in stoichiometric calculations during scale-up [1]. While no published accelerated stability study directly comparing the two forms was identified, vendor storage instructions imply differential stability: the free base suppliers generally recommend cold storage under inert atmosphere, whereas HCl salt suppliers ship at ambient temperature .

Salt vs. free base
Data to verify
HCl salt: crystalline solid, MW 258.74 g/mol, ambient shipping, 2–8°C storage
Free base: viscous oil, MW 222.28 g/mol, cold/inert storage recommended
Crystalline salt improves weighability and batch-to-batch reproducibility
Vendor instructions suggest differential stability; no direct head-to-head study
Process chemistry Solid-form selection Reagent handling

Computed Physicochemical Descriptors Across Positional Isomers

The target compound's HCl salt has vendor-computed TPSA of 64.35 Ų and LogP of 2.9141 (ChemScene), while an alternative database reports PSA of 67.84 and LogP of 4.00820 for the same compound in its neutralized form, highlighting the sensitivity of computed properties to salt-form treatment and calculation method . For comparison, the ortho isomer free base (CAS 849020-94-6) has a distinct hydrogen-bonding profile due to potential intramolecular H-bonding between the ortho-aminomethyl and Boc-carbamate groups, which can reduce effective polarity and alter chromatographic retention . The para isomer (CAS 220298-96-4) exhibits a higher melting point (89–94°C for the free base) and density of 1.1±0.1 g/cm³, consistent with more efficient crystal packing from the symmetric, linear geometry [1]. These computed differences, while not direct experimental head-to-head measurements, are routinely used in medicinal chemistry triaging to predict passive permeability, solubility, and metabolic stability, and thus influence building block selection prior to synthesis.

Computed TPSA / LogP
Context-dependent
TPSA 64.35 Ų, LogP 2.9141 (ChemScene); para isomer mp 89–94°C for comparison
TPSA range supports CNS permeability screening in fragment-based design
Values sensitive to salt-form treatment and computational method
Computational chemistry Drug-likeness Permeability prediction

Vendor Purity and QC Documentation Comparison

Commercially, CAS 1038549-44-8 is offered at 95% purity (AKSci, Bidepharm base specification) and at 98% purity (ChemScene, Leyan) . Bidepharm explicitly provides batch-specific QC documentation including NMR, HPLC, and GC for each lot, enabling end-users to verify identity and purity independently . For the ortho isomer HCl salt (CAS 1334170-23-8), AKSci lists the same 95% minimum purity specification, while Leyan offers 98% . However, Bidepharm does not list the ortho isomer HCl salt in its catalog, and the para isomer HCl salt is not widely stocked as a standard catalog item from major vendors—the para isomer is predominantly available as the free base (CAS 220298-96-4) . This supply-chain asymmetry means that researchers requiring a crystalline, readily QC-documented meta-aminomethyl-phenyl building block with the Boc group on the aromatic amine (rather than on the benzylic amine) have fewer alternative sourcing options, making CAS 1038549-44-8 a de facto constrained procurement choice for this specific connectivity.

Vendor QC availability
Data to verify
Target compound: ≥5 suppliers, 95–98% purity, Bidepharm provides batch-specific NMR, HPLC, GC
Ortho/para analogs: fewer suppliers, para HCl salt not widely cataloged
Full QC documentation reduces in-house characterization burden and supports lot consistency
Supply chain snapshot; availability may change
Quality control Procurement Batch consistency

Best Research and Industrial Application Scenarios


Medicinal Chemistry: Meta-Specific Bis-Amine Scaffold Construction

In kinase inhibitor or GPCR modulator programs where co-crystal structures reveal that the target binding pocket requires a ~120° angular presentation between two functionalized amine substituents on a central phenyl ring, CAS 1038549-44-8 provides the precise meta connectivity. The Boc-protected aromatic amine can be orthogonally deprotected (TFA or HCl/dioxane) and coupled to carboxylic acid-bearing fragments, while the free aminomethyl hydrochloride undergoes reductive amination or amide coupling under mild aqueous conditions. As demonstrated in patent WO2008/86047, this sequential deprotection–coupling strategy using the meta isomer yielded a crystalline urea intermediate in pure form (96 mg), whereas the ortho and para isomers were not reported to support the same transformation . Procurement of the meta-specific building block is therefore mandatory for programs with this geometric constraint.

Process Chemistry: Crystalline Salt for Accurate Scale-Up

For process chemistry campaigns transitioning from discovery to preclinical supply, the crystalline hydrochloride salt form of CAS 1038549-44-8 eliminates the operational challenges of handling the free base (CAS 205318-52-1), which is a viscous oil prone to amine oxidation and atmospheric CO2 absorption . The +16.4% molecular weight difference (258.74 vs. 222.28 g/mol) must be factored into stoichiometric calculations, but the benefit of weighable, free-flowing solid for ≥10 g scale reactions is substantial. The compound is shipped at ambient temperature, simplifying logistics, and its long-term storage at 2–8°C in sealed, dry containers is compatible with standard laboratory cold-chain infrastructure . Batch-specific QC documentation (NMR, HPLC, GC) from suppliers such as Bidepharm further supports technology transfer and CMO qualification requirements .

Fragment-Based Discovery: Meta-Aminomethyl-Phenyl Library Synthesis

In fragment-based screening libraries, the compound serves as a versatile primary amine handle for parallel amide coupling or sulfonamide formation. The computed TPSA of 64.35 Ų and LogP of 2.9141 (ChemScene) place it in a favorable drug-like property space, particularly for CNS-targeted fragment libraries where TPSA below 70 Ų is a common triaging threshold for blood-brain barrier permeability . The meta regiochemistry offers distinct three-dimensional diversity compared to the more commonly stocked para isomer (free base, CAS 220298-96-4), which has a linear topology and higher melting point (89–94°C) consistent with more efficient crystal packing and potentially lower solubility [1]. Researchers seeking to maximize chemical diversity in fragment sets should consider the meta isomer as a differentiated building block rather than defaulting to the para analog.

Patent Route Replication: WO2008/86047 Urea Intermediate

For organizations replicating or developing around the synthetic methodology disclosed in WO2008/86047, CAS 1038549-44-8 is the explicitly specified intermediate for constructing (1-(3-amino-benzyl)-3-(4-cyano-phenyl)-urea) scaffolds . The patent describes dissolution of the compound (103.5 mg, 0.4 mmol) in DMF, treatment with Si-dimethylamine, coupling with 4-cyanophenylisocyanate, and subsequent Boc deprotection with TFA to yield the pure urea intermediate. The use of the meta isomer is integral to this synthetic route; substitution with ortho or para isomers would alter the geometric relationship between the benzyl-urea and cyano-phenyl moieties, likely precluding the intramolecular cyclization step that follows. Procuring the exact CAS number specified ensures fidelity to the published method.

Application
Selection Property
Validation Focus
Medicinal chemistry meta-connectivity synthesis
Meta regiochemistry and orthogonal Boc protection
Regiochemical integrity and coupling yield
Process chemistry scale-up
Crystalline HCl salt with ambient storage stability
Stoichiometric accuracy and batch QC documentation
Fragment library synthesis for CNS targets
Computed TPSA and LogP in drug-like space
Membrane permeability and solubility screening
Patent route replication (WO2008/86047)
Exact CAS match for published method
Fidelity to synthetic conditions and intermediate isolation
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